Computed Lipophilicity (XLogP3) Differentiates 5,5-Diisopropylhydantoin from Linear Dialkyl and Diphenyl Analogs
Computed logP (XLogP3-AA) for 5,5-di(propan-2-yl)imidazolidine-2,4-dione is 1.5 [1]. This places the compound in a quantitatively distinct lipophilicity regime relative to common analog comparators: 5,5-dimethylhydantoin (XLogP3 ≈ 0.0), phenytoin/5,5-diphenylhydantoin (XLogP3 = 2.5) [2], and 5,5-diethylhydantoin (XLogP3 ≈ 0.7) [3]. The branched isopropyl groups produce a logP intermediate between simple dialkyl and diphenyl substitution, a feature that governs membrane permeability predictions and HPLC retention behavior in reversed-phase systems [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 5,5-dimethylhydantoin (XLogP3 ≈ 0.0); Phenytoin (XLogP3 = 2.5); 5,5-diethylhydantoin (XLogP3 ≈ 0.7) |
| Quantified Difference | Δ logP = +0.8 to +1.5 above smaller dialkyl analogs; Δ logP = −1.0 below phenytoin |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Lipophilicity is a primary determinant of membrane partitioning and CNS penetration in hydantoin-based drug candidates; the logP of 1.5 positions this compound in the optimal range (1–3) for CNS druglikeness, unlike the suboptimal values of smaller dialkyl or larger diphenyl analogs.
- [1] PubChem, Computed Properties: XLogP3-AA for 5,5-Bis(propan-2-yl)imidazolidine-2,4-dione, 2025. View Source
- [2] PubChem, Computed Properties: XLogP3-AA for Phenytoin (CID 1775), 2025. View Source
- [3] PubChem, Computed Properties: XLogP3-AA for 5,5-Diethylhydantoin (CID 120290), 2025. View Source
- [4] Scholl, S. et al. (1999). The Influence of Structure and Lipophilicity of Hydantoin Derivatives on Anticonvulsant Activity. Structural Chemistry, 10, 355–366. View Source
